

# 1-Eicosanol-d41 CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Eicosanol-d41

Cat. No.: B1491354

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## In-Depth Technical Guide to 1-Eicosanol-d41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Eicosanol-d41**, a deuterated form of 1-Eicosanol, also known as arachidyl alcohol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical data, experimental methodologies, and an understanding of its application in research.

## Core Data Presentation

Quantitative data for **1-Eicosanol-d41** and its non-deuterated counterpart, 1-Eicosanol, are summarized below for easy comparison.

| Property          | 1-Eicosanol-d41                       | 1-Eicosanol                                |
|-------------------|---------------------------------------|--|
| CAS Number        | 349553-89-5[1]                        | 629-96-9[2][3][4]                          |
| Molecular Formula | C <sub>20</sub> HD <sub>41</sub> O[1] | C <sub>20</sub> H <sub>42</sub> O[2][3][4] |
| Molecular Weight  | 339.80 g/mol [1]                      | 298.55 g/mol [2][3][4]                     |

## Introduction to Deuterated Compounds in Research

Deuterium-labeled compounds, such as **1-Eicosanol-d41**, are powerful tools in scientific research. The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of molecules. This "kinetic isotope effect" makes deuterated compounds valuable for a variety of applications, including:

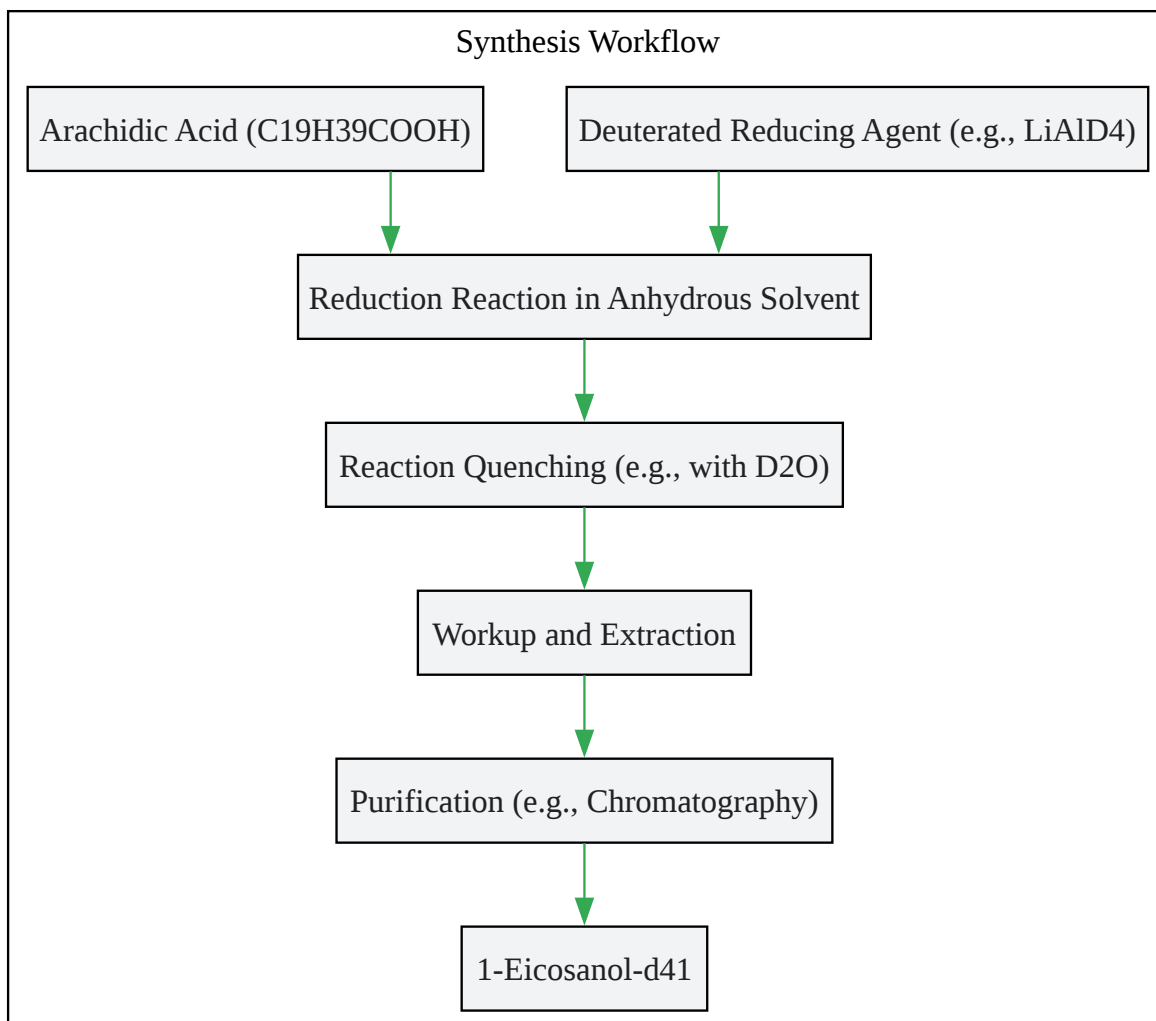
- **Metabolic Tracing:** Tracking the metabolic fate of molecules within biological systems.
- **Internal Standards:** Serving as highly accurate internal standards in quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
- **Drug Development:** Potentially improving the metabolic stability and safety profiles of drug candidates.

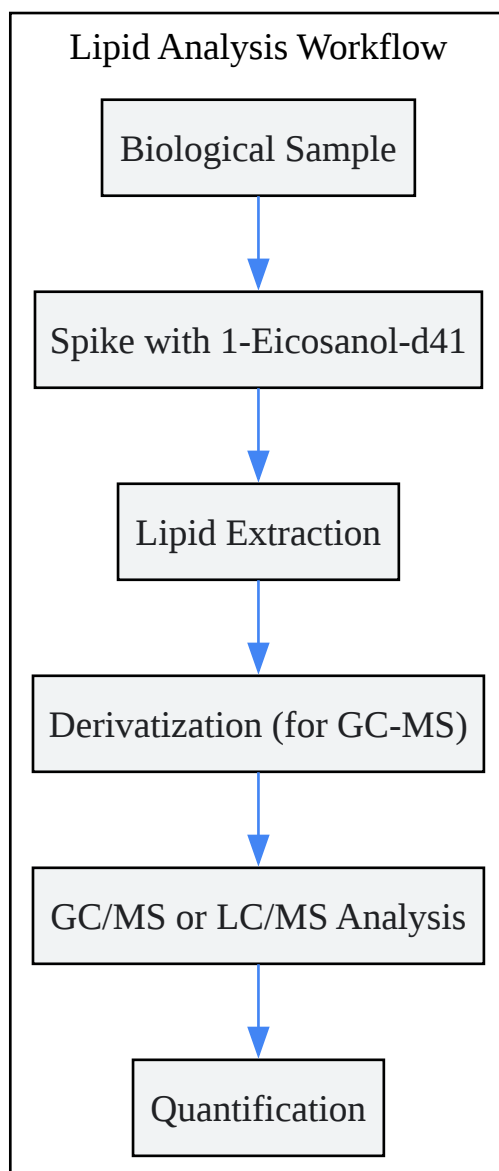
## Synthesis of Deuterated Long-Chain Alcohols

While a specific, publicly available, detailed protocol for the synthesis of **1-Eicosanol-d41** is not readily found, general methodologies for the deuteration of long-chain alcohols provide a foundational understanding. Common strategies include:

- **Catalytic Hydrogenation:** The hydrogenation of the corresponding carboxylic acid (arachidic acid) or its ester using deuterium gas ( $D_2$ ) in the presence of a catalyst.
- **Reduction of Carbonyl Compounds:** The reduction of arachidic acid or its corresponding aldehyde using deuterated reducing agents like sodium borodeuteride ( $NaBD_4$ ) or lithium aluminum deuteride ( $LiAlD_4$ ).
- **Hydrogen Isotope Exchange (HIE):** The exchange of hydrogen atoms for deuterium on the pre-existing 1-Eicosanol molecule, often catalyzed by transition metals like iridium or ruthenium, using deuterium oxide ( $D_2O$ ) as the deuterium source.<sup>[5]</sup>

A general workflow for the synthesis of a deuterated alcohol via reduction of a carboxylic acid is outlined below.





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